molecular formula C23H22FN3O3 B1662124 アヌロチニブ CAS No. 1058156-90-3

アヌロチニブ

カタログ番号: B1662124
CAS番号: 1058156-90-3
分子量: 407.4 g/mol
InChIキー: KSMZEXLVHXZPEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Anlotinib is a novel, orally administered tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptor (VEGFR) , fibroblast growth factor receptor (FGFR) , platelet-derived growth factor receptors (PDGFR) , and c-kit . These targets play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .

Mode of Action

Anlotinib interacts with its targets by inhibiting their activity, which leads to the attenuation of tumor cell growth, angiogenesis, and anti-apoptotic effects . It has been shown to inhibit VEGF/PDGF-BB/FGF-2-induced cell migration, angiogenesis, and capillary-like tube formation in endothelial cells .

Biochemical Pathways

The primary biochemical pathways affected by anlotinib are those mediated by its targets: VEGFR, FGFR, PDGFR, and c-kit. These pathways are involved in intracellular tyrosine phosphorylation and intracellular signaling . By inhibiting these pathways, anlotinib can disrupt vital physiological processes such as cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of anlotinib show that it has long elimination half-lives and significant accumulation during multiple oral doses . This suggests that anlotinib has good bioavailability and can maintain effective concentrations in the body for a prolonged period.

Result of Action

The molecular and cellular effects of anlotinib’s action include significant inhibition of cell viability, induction of G2/M phase arrest, and apoptosis in various cell lines . In vivo, anlotinib also demonstrated a strong anti-tumor effect at doses that are well-tolerated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of anlotinib. For instance, brain metastasis has been identified as an independent predictor of progression-free survival in NSCLC patients receiving anlotinib . Additionally, the presence of certain genetic mutations, previous therapies, and the presence of liver metastasis can also influence the efficacy of anlotinib .

生化学分析

Biochemical Properties

Anlotinib interacts with several enzymes and proteins, primarily through its inhibition of tyrosine kinases. It targets VEGFR2/3, FGFR1-4, PDGFR α/β, and c-kit . These interactions play a crucial role in intracellular tyrosine phosphorylation and signaling, affecting vital physiological processes such as cell proliferation, growth, migration, differentiation, and apoptosis .

Cellular Effects

Anlotinib has significant effects on various types of cells and cellular processes. It inhibits cell migration and the formation of capillary-like tubes induced by VEGF/PDGF-BB/FGF-2 in endothelial cells . Furthermore, it significantly suppresses VEGF/PDGF-BB/FGF-2-induced angiogenesis in vitro and in vivo . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Anlotinib involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It inhibits the activation of VEGFR2, PDGFRβ, and FGFR1, as well as downstream ERK signaling . This inhibition suppresses tumor cell growth, angiogenesis, and anti-apoptotic effects .

Temporal Effects in Laboratory Settings

Over time, Anlotinib has demonstrated a promising efficacy in the first-line setting, showing manageable toxicities and encouraging efficacy . It has also shown a good pharmacokinetic profile with rapid absorption, long half-life, and extensive hepatic metabolism .

Dosage Effects in Animal Models

In animal models, effective low-dose Anlotinib treatments induced durable tumor vascular normalization and improved anti-PD-1 therapy in both short- and long-term treatment regimens . It was found that a relatively low-dose of Anlotinib was sufficient to achieve maximum antitumor effects with fewer side effects compared with a high-dose .

Metabolic Pathways

Anlotinib modulates host lipid metabolism through multiple pathways . It also exerts a significant impact on lipid metabolism in cancer cells by regulating key transcription factors and metabolic enzymes . In addition, these findings suggest lipid metabolism is implicated in Anlotinib sensitivity .

Transport and Distribution

Anlotinib is orally administered and shows a good pharmacokinetic profile with rapid absorption . It is extensively metabolized in the liver . The major metabolic pathways include oxidative deamination to M2, mono-oxidation to M1, and the formation of M30 .

準備方法

Synthetic Routes and Reaction Conditions: Anlotinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves the preparation of a quinoline derivative, which is then coupled with an indole derivative under specific reaction conditions . The final product is obtained through purification and crystallization steps.

Industrial Production Methods: Industrial production of anlotinib involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Anlotinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic transformation and biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that retain or modify the biological activity of anlotinib. These metabolites are crucial for its pharmacokinetic and pharmacodynamic properties .

特性

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058156-90-3
Record name Anlotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anlotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Catequentinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anlotinib
Reactant of Route 2
Anlotinib
Reactant of Route 3
Anlotinib
Reactant of Route 4
Anlotinib
Reactant of Route 5
Anlotinib
Reactant of Route 6
Anlotinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。